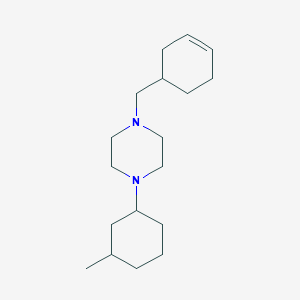![molecular formula C30H37N3O2 B10887532 1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}-4-phenylpiperazine](/img/structure/B10887532.png)
1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 4-(1-((benzyloxy)carbonyl)piperidin-4-yl)piperazine-1-carboxylate , is a chemical compound with the following structure:
Structure: C28H34N3O4
This compound belongs to the class of piperazine derivatives and exhibits interesting pharmacological properties. Let’s explore further!
Métodos De Preparación
The synthetic routes for this compound involve several steps. Here’s a summary:
Step 1: Start with the synthesis of (the precursor). This can be achieved through various methods, such as reductive amination or condensation reactions.
Step 2: Protect the amine group by introducing a group. This step ensures selectivity during subsequent reactions.
Step 3: Cyclize the protected amine with to form the desired compound.
Industrial production methods typically involve optimization of these steps for scalability and efficiency.
Análisis De Reacciones Químicas
1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}-4-phenylpiperazine undergoes various reactions:
Oxidation: It can be selectively oxidized to form an N-oxide derivative.
Reduction: Reduction of the carbonyl group (benzyloxycarbonyl) yields the corresponding amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products include the N-oxide, the reduced amine, and various substituted derivatives.
Aplicaciones Científicas De Investigación
This compound finds applications in several fields:
Medicine: It may exhibit potential as a central nervous system (CNS) drug due to its piperazine scaffold.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as an intermediate in pharmaceutical synthesis.
Mecanismo De Acción
The exact mechanism remains an active area of research. it likely interacts with specific receptors or enzymes, affecting cellular signaling pathways. Further studies are needed to elucidate its precise targets.
Comparación Con Compuestos Similares
While there are related piperazine derivatives, the unique combination of the benzyloxy and phenyl groups in this compound sets it apart. Similar compounds include benzyloxy-3-methoxybenzylamine and 4-phenylpiperazine .
Propiedades
Fórmula molecular |
C30H37N3O2 |
|---|---|
Peso molecular |
471.6 g/mol |
Nombre IUPAC |
1-[1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C30H37N3O2/c1-34-30-22-26(12-13-29(30)35-24-25-8-4-2-5-9-25)23-31-16-14-28(15-17-31)33-20-18-32(19-21-33)27-10-6-3-7-11-27/h2-13,22,28H,14-21,23-24H2,1H3 |
Clave InChI |
NJXXNSOOKUDVSA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B10887457.png)
![N-(5-chloropyridin-2-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide](/img/structure/B10887481.png)
![N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-methylbenzamide](/img/structure/B10887487.png)


![2-(3-Nitrophenyl)-2-oxoethyl 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B10887504.png)
![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887523.png)
![2-{4-[1-(4-Methoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10887524.png)
![4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-(4-fluorobenzyl)-1H-pyrazole](/img/structure/B10887526.png)

![4-[1-(Butan-2-yl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10887530.png)
![5-(3-ethoxy-4-hydroxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887542.png)
![1-[(Furan-2-yl)methyl]-4-(4-methoxybenzene-1-sulfonyl)piperazine](/img/structure/B10887543.png)
